3'-Fluoro-4'-methoxy-4-acetylbiphenyl
Overview
Description
3’-Fluoro-4’-methoxy-4-acetylbiphenyl is an organic compound characterized by the presence of a biphenyl core substituted with a fluoro group at the 3’ position, a methoxy group at the 4’ position, and an acetyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
3’-Fluoro-4’-methoxy-4-acetylbiphenyl can be synthesized through a Friedel-Crafts acylation reaction. The typical synthetic route involves the reaction of 3’-fluoro-4’-methoxybiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Reaction Conditions:
Reagents: 3’-Fluoro-4’-methoxybiphenyl, acetyl chloride, aluminum chloride
Solvent: Dichloromethane or another suitable non-polar solvent
Temperature: 0°C to room temperature
Time: 2-4 hours
Industrial Production Methods
Industrial production of 3’-fluoro-4’-methoxy-4-acetylbiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3’-Fluoro-4’-methoxy-4-acetylbiphenyl undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, reflux conditions
Reduction: Sodium borohydride in methanol, room temperature
Substitution: Sodium methoxide in methanol, reflux conditions
Major Products
Oxidation: 3’-Fluoro-4’-methoxy-4-carboxybiphenyl
Reduction: 3’-Fluoro-4’-methoxy-4-hydroxybiphenyl
Substitution: 3’-Methoxy-4’-methoxy-4-acetylbiphenyl (if methoxide is used)
Scientific Research Applications
3’-Fluoro-4’-methoxy-4-acetylbiphenyl has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It is employed in the study of biological pathways and mechanisms, particularly those involving fluorinated aromatic compounds.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3’-fluoro-4’-methoxy-4-acetylbiphenyl depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group can enhance binding affinity and selectivity due to its electron-withdrawing properties. The methoxy and acetyl groups can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 3’-Fluoro-4’-methoxyacetophenone
- 4’-Methoxy-3’-fluoroacetophenone
- 3’-Chloro-4’-methoxyacetophenone
- 4’-Methoxy-3’-nitroacetophenone
Uniqueness
3’-Fluoro-4’-methoxy-4-acetylbiphenyl is unique due to the combination of its substituents. The presence of both a fluoro and a methoxy group on the biphenyl core, along with an acetyl group, imparts distinct electronic and steric properties. This combination can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in drug discovery and materials science.
Properties
IUPAC Name |
1-[4-(3-fluoro-4-methoxyphenyl)phenyl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10(17)11-3-5-12(6-4-11)13-7-8-15(18-2)14(16)9-13/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQMZOJTNRZQMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)OC)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901219124 | |
Record name | 1-(3′-Fluoro-4′-methoxy[1,1′-biphenyl]-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901219124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106291-24-1 | |
Record name | 1-(3′-Fluoro-4′-methoxy[1,1′-biphenyl]-4-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106291-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3′-Fluoro-4′-methoxy[1,1′-biphenyl]-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901219124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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